N,N-Dimethyl-4-nitrobenzamide
Overview
Description
N,N-Dimethyl-4-nitrobenzamide is a chemical compound that is an important intermediate in organic synthesis, with applications in medicine, pesticide, and chemical industries . It is structurally related to a series of compounds that have been studied for their potential as hypoxia-selective cytotoxins , anticonvulsant agents , and enzyme inhibitors . The compound is characterized by the presence of a nitro group and a dimethylamino group attached to a benzamide moiety.
Synthesis Analysis
The synthesis of N,N-Dimethyl-4-nitrobenzylamine, a closely related compound, has been optimized using methylene chloride as the reaction solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. The substrate 4-nitrobenzyl bromide is dissolved in dichloromethane, and the reaction is carried out at 30°C for 30 minutes, yielding a high reaction yield of 94.7% . This improved method is based on the traditional process of hydrobromide bromine preparation and is advantageous due to its low production cost, simplicity, short reaction time, and environmental friendliness.
Molecular Structure Analysis
The molecular structure of a related compound, N-chloro-N-methoxy-4-nitrobenzamide, has been studied using X-ray diffraction (XRD), revealing a high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety . This structural information can provide insights into the reactivity and properties of N,N-Dimethyl-4-nitrobenzamide.
Chemical Reactions Analysis
N,N-Dimethyl-4-nitrobenzamide is expected to undergo various chemical reactions due to the presence of reactive functional groups. For instance, N-chloro-N-methoxy-4-nitrobenzamide, a structurally similar compound, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN. It also yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine upon methanolysis in the presence of AcONa . These reactions highlight the potential reactivity of the nitro and amide groups in N,N-Dimethyl-4-nitrobenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Dimethyl-4-nitrobenzamide are not directly reported in the provided papers. However, the properties of related compounds suggest that N,N-Dimethyl-4-nitrobenzamide would have similar characteristics, such as solubility in organic solvents and reactivity towards nucleophiles. The nitro group is known to be electron-withdrawing, which can influence the compound's reduction potential and reactivity . The cytotoxicity of related compounds also indicates that the nitro group's reduction products play a significant role in biological activity .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : N,N-Dimethyl-4-nitrobenzamide has been utilized in the synthesis and structural characterization of various compounds. For example, its derivatives were synthesized and characterized using NMR, IR, X-ray diffraction, and DFT studies, showing good agreement between experimental and theoretical data (Arslan, Kazak, & Aydın, 2015).
Chemical Properties and Solubility
- Solubility Analysis : The solubility of p-nitrobenzamide, closely related to N,N-Dimethyl-4-nitrobenzamide, in various solvents like ethanol, DMSO, and water, has been extensively studied, providing insights into its chemical properties and potential applications in different media (Yuan, Zheng, Zhao, & Kong, 2019).
properties
IUPAC Name |
N,N-dimethyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXDERVKORKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223213 | |
Record name | Benzamide, N,N-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-nitrobenzamide | |
CAS RN |
7291-01-2 | |
Record name | Benzamide, N,N-dimethyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-nitrobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-4-NITRO-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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